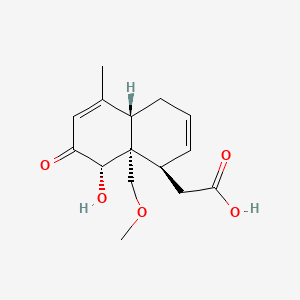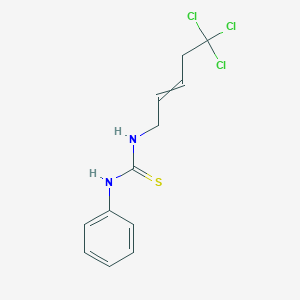
N-Phenyl-N'-(5,5,5-trichloropent-2-en-1-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of a phenyl group attached to one nitrogen atom of the thiourea moiety and a trichloropent-2-en-1-yl group attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea typically involves the reaction of phenyl isothiocyanate with 5,5,5-trichloropent-2-en-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl and trichloropent-2-en-1-yl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: A simpler analogue with a phenyl group attached to the thiourea moiety.
N,N’-Diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety.
N-Phenyl-N’-alkylthioureas: Variants with different alkyl groups attached to the thiourea moiety.
Uniqueness
N-Phenyl-N’-(5,5,5-trichloropent-2-en-1-yl)thiourea is unique due to the presence of the trichloropent-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
96640-50-5 |
|---|---|
Fórmula molecular |
C12H13Cl3N2S |
Peso molecular |
323.7 g/mol |
Nombre IUPAC |
1-phenyl-3-(5,5,5-trichloropent-2-enyl)thiourea |
InChI |
InChI=1S/C12H13Cl3N2S/c13-12(14,15)8-4-5-9-16-11(18)17-10-6-2-1-3-7-10/h1-7H,8-9H2,(H2,16,17,18) |
Clave InChI |
KTJMNTRIECTULG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCC=CCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)

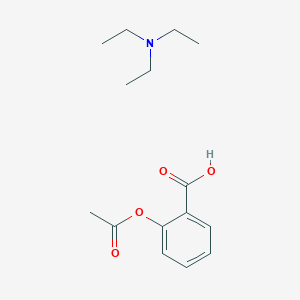

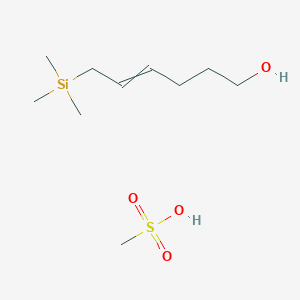
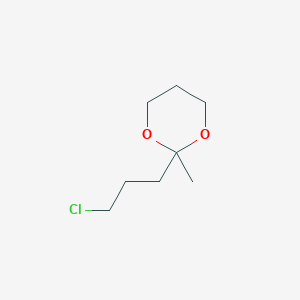

![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)

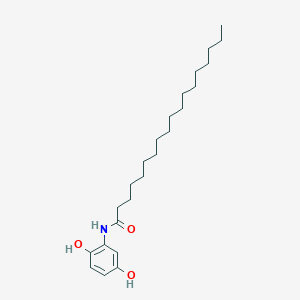
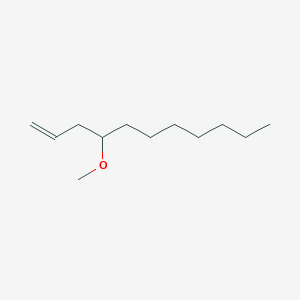
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
